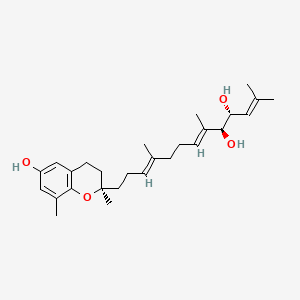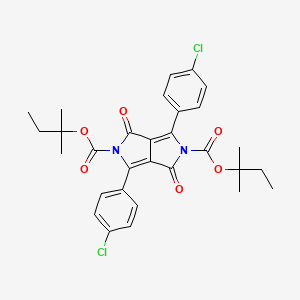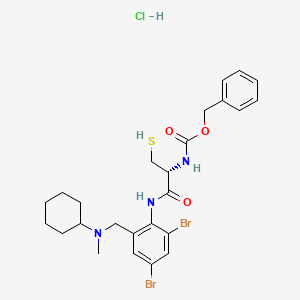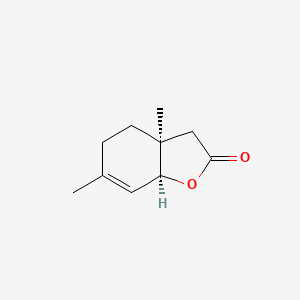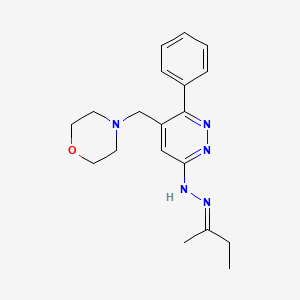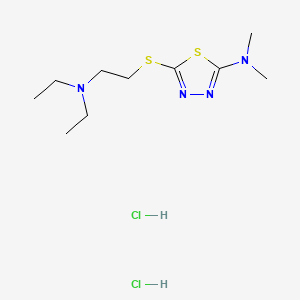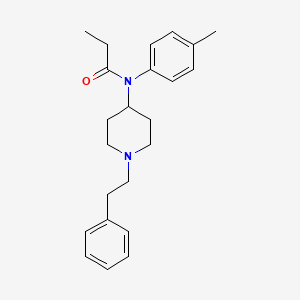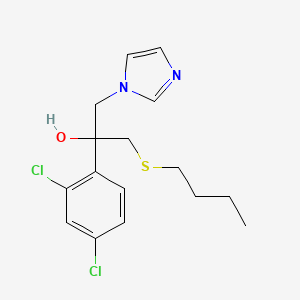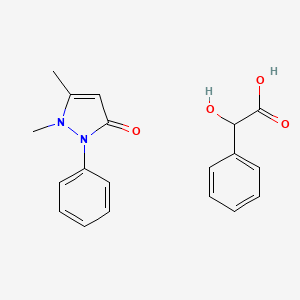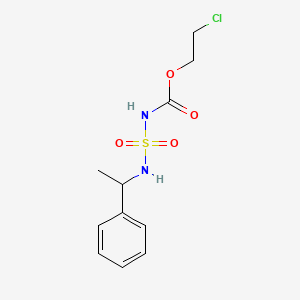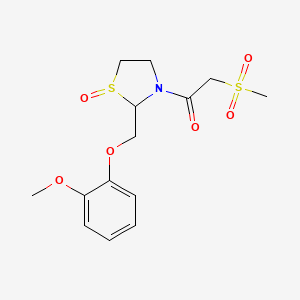
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide is a synthetic organic compound It is characterized by the presence of a thiazolidine ring, a methoxyphenoxy group, and a methylsulfonylacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Methoxyphenoxy Group: This step involves the reaction of the intermediate with 2-methoxyphenol in the presence of a suitable base.
Addition of the Methylsulfonylacetyl Group: This final step involves the reaction of the intermediate with a methylsulfonylacetyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with different substituents.
Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield different thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: It could be investigated for potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine Derivatives: Compounds with a thiazolidine ring structure.
Methoxyphenoxy Compounds: Compounds containing a methoxyphenoxy group.
Methylsulfonylacetyl Derivatives: Compounds with a methylsulfonylacetyl group.
Uniqueness
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide is unique due to the combination of these functional groups, which may confer specific chemical and biological properties not found in other compounds.
Propiedades
Número CAS |
161364-50-7 |
|---|---|
Fórmula molecular |
C14H19NO6S2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
1-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-2-methylsulfonylethanone |
InChI |
InChI=1S/C14H19NO6S2/c1-20-11-5-3-4-6-12(11)21-9-14-15(7-8-22(14)17)13(16)10-23(2,18)19/h3-6,14H,7-10H2,1-2H3 |
Clave InChI |
MNRDUISQBAYENJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC2N(CCS2=O)C(=O)CS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


